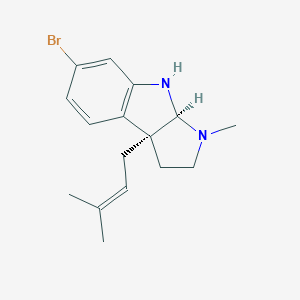
Flustramine E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flustramine E is a natural product found in Flustra foliacea with data available.
Wissenschaftliche Forschungsanwendungen
2.1. Acetylcholinesterase Inhibition
Flustramine E has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that this compound exhibits notable AChE inhibitory activity, making it a candidate for further drug development.
| Compound Name | AChE % Inhibition | IC50 (µM) |
|---|---|---|
| This compound | 30% | 113 |
| Physostigmine | 82% | 0.78 |
The IC50 value indicates the concentration required to inhibit 50% of the enzyme activity, with lower values reflecting higher potency .
2.2. Neuroprotective Effects
Research suggests that this compound may possess neuroprotective properties. It has been linked to reducing oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative disorders . The compound's ability to modulate neurotransmitter systems highlights its potential therapeutic applications.
3.1. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
| Botrytis cinerea | 15 µg/mL |
These findings indicate that this compound could serve as a natural antimicrobial agent, particularly in agricultural settings to combat fungal pathogens .
3.2. Biofilm Formation Inhibition
Studies have also explored the compound's ability to inhibit biofilm formation in bacteria, which is critical for managing infections and improving treatment outcomes:
| Compound | Biofilm Inhibition (%) |
|---|---|
| Flustramine C | 30% |
| This compound | 20% |
This application is significant given the role of biofilms in chronic infections and resistance mechanisms .
4.1. Neuroprotective Studies
In a study examining the neuroprotective effects of various marine alkaloids, this compound was found to significantly reduce neuronal cell death induced by oxidative stress in vitro. This suggests potential applications in developing treatments for conditions like Alzheimer's disease .
4.2. Antimicrobial Research
Recent investigations into the antimicrobial efficacy of this compound revealed that it effectively inhibited several strains of bacteria and fungi, suggesting its utility as a natural preservative or therapeutic agent in clinical settings .
Conclusion and Future Directions
This compound shows promise as a multifaceted compound with applications ranging from neuroprotection to antimicrobial activity. Further research is warranted to explore its mechanisms of action and optimize its use in therapeutic contexts.
Eigenschaften
CAS-Nummer |
158642-05-8 |
|---|---|
Molekularformel |
C16H21BrN2 |
Molekulargewicht |
321.25 g/mol |
IUPAC-Name |
(3aS,8bS)-6-bromo-3-methyl-8b-(3-methylbut-2-enyl)-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole |
InChI |
InChI=1S/C16H21BrN2/c1-11(2)6-7-16-8-9-19(3)15(16)18-14-10-12(17)4-5-13(14)16/h4-6,10,15,18H,7-9H2,1-3H3/t15-,16-/m0/s1 |
InChI-Schlüssel |
NXURJBZDLHRCEU-HOTGVXAUSA-N |
SMILES |
CC(=CCC12CCN(C1NC3=C2C=CC(=C3)Br)C)C |
Isomerische SMILES |
CC(=CC[C@@]12CCN([C@@H]1NC3=C2C=CC(=C3)Br)C)C |
Kanonische SMILES |
CC(=CCC12CCN(C1NC3=C2C=CC(=C3)Br)C)C |
Synonyme |
3a,8a-cis-1-methyl-3a-(3-methyl-2-butenyl)-6-bromo-1,2,3,3a,8,8a-hexahydropyrrolo(2,3-b)indole flustramine E |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















